2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
Description
2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4. At position 5 of the thiazole, a pyridazin-3-yl moiety is attached, which is further functionalized at its 6-position with a (2-methylbenzyl)thio group. The molecule’s molecular formula is C₁₇H₁₈N₃S₂, with a calculated molecular weight of 328.47 g/mol .
Properties
IUPAC Name |
2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHINHQVXOYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur. They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties.
Target of Action
The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a wide range of biological targets, inducing various biological effects.
Mode of Action
The mode of action of thiazoles also depends on the specific compound. Generally, they interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been found to inhibit α-amylase, which plays a role in the breakdown of large, complex carbohydrates into smaller molecules.
Result of Action
The results of thiazole action can include effects at the molecular and cellular levels, such as the inhibition of key enzymes or the disruption of cell membrane integrity.
Action Environment
The action of thiazoles can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.
Biological Activity
2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a thiazole-based compound that has gained attention for its diverse biological activities. This compound belongs to the broader family of thiazoles, which are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and antiviral properties. The unique structural features of this compound, particularly its combination of thiazole and pyridazine rings, enhance its biological efficacy and applicability in various fields.
The molecular formula of this compound is C17H17N3S2, with a molecular weight of 327.46 g/mol. Its structure contributes to its biological activity through specific interactions with molecular targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study indicated that thiazole derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 7.81 |
| Escherichia coli | 3.91 | 15.62 |
| Candida albicans | 4.01 | 15.62 |
Antifungal Activity
Thiazoles are also recognized for their antifungal properties. The compound has been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. Results revealed that it exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The compound's mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example, it has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, thereby affecting energy production in target cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly influence the compound's potency against various biological targets .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against multidrug-resistant strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
- Anticancer Research : In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was observed that the presence of specific substituents on the thiazole ring enhanced apoptotic effects in A431 cells compared to standard treatments like doxorubicin .
Scientific Research Applications
The compound 2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a specialized organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by case studies and data tables that illustrate its efficacy and applications.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Induces apoptosis |
| Compound B | PC3 | 6.14 | Inhibits cell proliferation |
| Compound C | HepG2 | 4.50 | Disrupts mitochondrial function |
These findings suggest that the compound can effectively inhibit the growth of cancer cells, likely due to the structural properties imparted by the thiazole and pyridazine rings .
Anti-inflammatory Properties
Thiazole derivatives have also shown promise in reducing inflammation. Studies have demonstrated that these compounds can inhibit key inflammatory mediators:
- Inhibition of Cyclooxygenase (COX) : Compounds similar to this compound have been noted for their ability to reduce COX activity, which is crucial in the inflammatory response.
- Reduction of Cytokine Production : These compounds can also lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant effects of thiazole-based compounds. For example:
| Analogue | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Analogue 2 | 24.38 | 88.23 | 3.6 |
These findings indicate that specific structural modifications can enhance the anticonvulsant properties of thiazole derivatives, making them potential candidates for treating epilepsy .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, a series of thiazole-pyridazine hybrids were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy due to their unique structural features .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of thiazole derivatives in models of Alzheimer's disease. The study found that these compounds could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
Key Observations :
- Steric Effects : The naphthyl substituent () introduces significant steric bulk, likely reducing solubility compared to the target compound’s 2-methylbenzyl group .
- Fluorine Substitution : Fluorinated analogs () may exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Physicochemical Properties
While melting points, solubility, and stability data for the target compound are unavailable, analogs provide insights:
- : Pyridyl-substituted thiazoles (e.g., compounds 6–8) exhibit melting points of 92–98°C , suggesting moderate crystallinity .
- : A thiadiazole derivative (compound 6a) with a trifluoromethylpyrimidine group has a melting point of 104–107°C , indicating higher purity or stronger intermolecular forces .
The target compound’s smaller molecular weight (328.47 g/mol) compared to (455.6 g/mol) suggests improved solubility, though this depends on substituent hydrophobicity .
Q & A
Q. How are degradation products identified under hydrolytic or oxidative stress?
- Methodological Answer : Forced degradation (acid/base/H₂O₂) followed by LC-MS/MS identifies fragments (e.g., cleavage at the thioether bond). Compare fragmentation patterns to synthetic standards. ’s spectral libraries aid in structural elucidation .
Data Analysis & Challenges
Q. How should researchers interpret conflicting bioassay results between similar analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (cell line variability, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of analogs () identifies trends, such as enhanced activity with electron-withdrawing groups .
Q. What analytical approaches validate synthetic intermediates with hygroscopicity issues?
- Methodological Answer : Karl Fischer titration quantifies water content. Store intermediates under inert gas (N₂) with molecular sieves. Use non-aqueous workup (e.g., ethyl acetate) and FTIR to monitor moisture-sensitive functional groups () .
Advanced Methodologies
Q. How can cryo-EM or X-ray crystallography elucidate binding modes with protein targets?
- Methodological Answer : Co-crystallize the compound with purified proteins (e.g., kinases). Synchrotron X-ray sources (≤1 Å resolution) resolve ligand electron density. ’s docking studies guide crystallization conditions (pH, precipitants) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
Q. How do substituents on the 2-methylbenzyl group influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
